molecular formula C17H28N2O3 B13987760 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid CAS No. 56643-59-5

2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid

Cat. No.: B13987760
CAS No.: 56643-59-5
M. Wt: 308.4 g/mol
InChI Key: AOYWFKWKRKAIIG-UHFFFAOYSA-N
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Description

2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid is a compound that features a unique adamantane structure. Adamantane is a tricyclic hydrocarbon with a diamond-like structure, which imparts significant stability and rigidity to the molecule. This compound is of interest due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the above synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The adamantane structure can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the carbonyl group in the molecule.

    Substitution: The amino group in the adamantane structure can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various alkyl or acyl groups.

Scientific Research Applications

2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(2-Aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid involves its interaction with specific molecular targets. The adamantane structure allows the compound to fit into hydrophobic pockets of proteins, thereby inhibiting their activity. For example, it can inhibit leucine aminopeptidase by binding to its active site, preventing the enzyme from catalyzing its substrate . This inhibition can lead to various biological effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the adamantane structure with a peptide-like backbone. This combination imparts both rigidity and flexibility, allowing the compound to interact with a wide range of biological targets. Additionally, its potential therapeutic applications and stability make it a valuable compound for further research and development.

Properties

CAS No.

56643-59-5

Molecular Formula

C17H28N2O3

Molecular Weight

308.4 g/mol

IUPAC Name

2-[(2-aminoadamantane-2-carbonyl)amino]-4-methylpentanoic acid

InChI

InChI=1S/C17H28N2O3/c1-9(2)3-14(15(20)21)19-16(22)17(18)12-5-10-4-11(7-12)8-13(17)6-10/h9-14H,3-8,18H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

AOYWFKWKRKAIIG-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C1(C2CC3CC(C2)CC1C3)N

Origin of Product

United States

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